(R)-1-(2,5-Dibromophenyl)propan-1-amine
Description
(R)-1-(2,5-Dibromophenyl)propan-1-amine is a chiral aromatic amine featuring a propan-1-amine backbone substituted with a 2,5-dibromophenyl group. The compound’s stereochemistry (R-configuration) and bromine substituents at the 2- and 5-positions of the phenyl ring contribute to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H11Br2N |
|---|---|
Molecular Weight |
293.00 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
NSOJMGIBNKXNMP-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of a phenylpropanamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dibromophenyl)propan-1-amine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dibromophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to form the corresponding phenylpropanamine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylpropanamine.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
®-1-(2,5-Dibromophenyl)propan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in its binding affinity and activity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (R)-1-(2,5-Dibromophenyl)propan-1-amine | 2-Br, 5-Br | C₉H₁₁Br₂N | 293.01* | High lipophilicity; potential halogen bonding; chiral center influences activity. |
| (R)-1-(2,5-Difluorophenyl)propan-1-amine | 2-F, 5-F | C₉H₁₁F₂N | 171.19 | Lower molecular weight; increased electronegativity; improved metabolic stability. |
| (1R)-1-(2,5-Dimethylphenyl)propan-1-amine | 2-CH₃, 5-CH₃ | C₁₁H₁₇N | 163.26 | Electron-donating groups reduce reactivity; lower steric hindrance. |
| (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine | 4-Br, 2-OCH₃ | C₁₀H₁₄BrNO | 244.13 | Methoxy group enhances solubility; bromine at 4-position alters steric effects. |
*Calculated based on molecular formula.
Key Findings:
In contrast, the difluoro analog () exhibits lower logP (~1.8) due to fluorine’s smaller atomic radius and higher electronegativity, which may improve metabolic stability . The dimethylphenyl analog () has negligible halogen bonding capacity but offers enhanced solubility in nonpolar solvents, making it suitable for hydrophobic reaction environments .
Conversely, the 4-bromo-2-methoxy analog () allows for more flexible interactions due to the methoxy group’s smaller size . Chiral centers in all compounds dictate enantioselective interactions, as seen in bioactive amine derivatives (), where stereochemistry critically affects receptor binding .
Synthetic and Analytical Considerations :
- Brominated analogs typically require rigorous purification (e.g., SFC or HPLC) due to their high molecular weight and polarity (). The dimethylphenyl variant, with simpler substituents, is synthesized in higher yields (~75%) compared to brominated derivatives (~50%) .
Biological Activity
(R)-1-(2,5-Dibromophenyl)propan-1-amine is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(R)-1-(2,5-Dibromophenyl)propan-1-amine features a propan-1-amine backbone with a dibromophenyl substituent. The presence of bromine atoms on the phenyl ring enhances its binding affinity to various biological targets, which may influence its pharmacological profile. The chirality of the compound is significant as it may affect its interactions within biological systems.
The biological activity of (R)-1-(2,5-Dibromophenyl)propan-1-amine is primarily attributed to its interactions with specific receptors and enzymes. The compound is believed to modulate the activity of neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The brominated phenyl group may enhance the compound's affinity for these targets, leading to potential therapeutic effects.
1. Neuropharmacological Effects
Research indicates that (R)-1-(2,5-Dibromophenyl)propan-1-amine may exhibit properties similar to selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications in treating mood disorders and anxiety-related conditions. Studies have shown that compounds with similar structures can selectively inhibit serotonin uptake, enhancing serotonergic signaling in the brain.
2. Anticancer Potential
The compound's structural similarities with other biologically active agents have led to investigations into its anticancer properties. Preliminary studies suggest that (R)-1-(2,5-Dibromophenyl)propan-1-amine could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. This aligns with findings from related compounds that demonstrate significant cytotoxicity against various tumor cell lines.
Comparative Analysis with Related Compounds
To understand the unique properties of (R)-1-(2,5-Dibromophenyl)propan-1-amine, it is useful to compare it with other brominated phenyl compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-1-(2,5-Dibromophenyl)propan-1-amine | Structure | Potential SSRI-like activity; anticancer properties |
| 1-(2-Bromophenyl)ethan-1-amine | Structure | Moderate SSRI activity; lower binding affinity |
| 1-(4-Bromophenyl)propan-1-amine | Structure | Antidepressant effects; less potent than dibrominated analogs |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of (R)-1-(2,5-Dibromophenyl)propan-1-amine:
Case Study 1: Antidepressant Activity
A study involving animal models demonstrated that administration of (R)-1-(2,5-Dibromophenyl)propan-1-amine resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in synaptic clefts.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines showed that (R)-1-(2,5-Dibromophenyl)propan-1-amine induced apoptosis with IC50 values comparable to established chemotherapeutics. The compound was found to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
